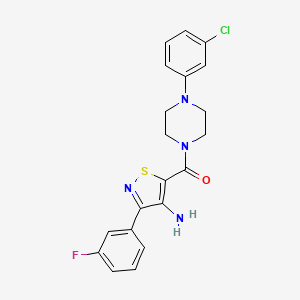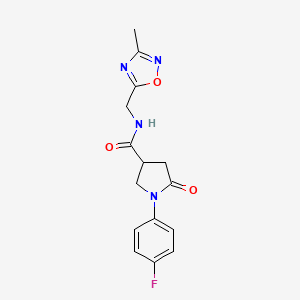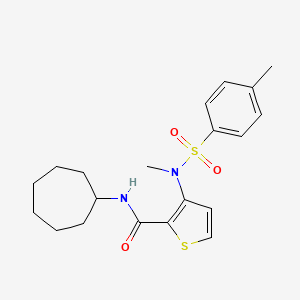
N-(4-((4,5-dimethylthiazol-2-yl)carbamoyl)oxazol-2-yl)-5-methylisoxazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is likely a synthetic organic molecule, based on its structure. It contains several common functional groups, including an oxazole ring and a thiazole ring, both of which are heterocyclic structures containing nitrogen and other elements .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing different functional groups. The exact process would depend on the starting materials and the specific reactions used .Molecular Structure Analysis
The molecular structure of the compound can be determined using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy. These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds between them .Chemical Reactions Analysis
The compound’s reactivity would depend on its functional groups. For example, the oxazole and thiazole rings might undergo reactions with electrophiles or nucleophiles, depending on the specific conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound, such as its solubility, melting point, and stability, can be determined using various analytical techniques. These properties can influence how the compound behaves in different environments .Aplicaciones Científicas De Investigación
Antitumor Activity
Several studies have highlighted the antitumor properties of compounds structurally similar to "N-(4-((4,5-dimethylthiazol-2-yl)carbamoyl)oxazol-2-yl)-5-methylisoxazole-3-carboxamide." For instance, compounds like 8-carbamoyl-3-(2-chloroethyl)imidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-one have shown curative activity against leukemia, suggesting potential as broad-spectrum antitumor agents (Stevens et al., 1984). These findings are crucial for understanding how modifications in the chemical structure can impact antitumor efficacy.
Pharmacokinetics and Metabolism
Research into the species-dependent pharmacokinetics of DTIC (5-(3-Dimethyl-1-triazeno)imidazole-4-carboxamide) has provided insights into the metabolism of related compounds, highlighting significant variations across species. This research informs the development of more effective antitumor therapies by understanding how different organisms process similar compounds (Vincent et al., 1984).
Antibacterial Agents
Compounds bearing structural similarities or functional groups akin to "N-(4-((4,5-dimethylthiazol-2-yl)carbamoyl)oxazol-2-yl)-5-methylisoxazole-3-carboxamide" have been explored for their antibacterial properties. For example, novel analogs of pyrazole-1-carboxamide showed promising activity against Staphylococcus aureus and Bacillus subtilis, highlighting the potential for developing new antibacterial agents (Palkar et al., 2017).
Novel Synthesis Methods
Innovative methods for the synthesis and modification of thiazoles and oxazoles, akin to the core structures within "N-(4-((4,5-dimethylthiazol-2-yl)carbamoyl)oxazol-2-yl)-5-methylisoxazole-3-carboxamide," provide new pathways for creating derivatives with potential therapeutic applications. These methods expand the toolkit available for drug development and research into novel compounds (Cornwall et al., 1987).
Antiviral Activity
Research into thiazole C-nucleosides has explored their potential antiviral activity, offering a glimpse into how structural analogs of "N-(4-((4,5-dimethylthiazol-2-yl)carbamoyl)oxazol-2-yl)-5-methylisoxazole-3-carboxamide" might be utilized in combating viral infections. These studies contribute to a broader understanding of how chemical modifications can enhance or confer antiviral properties to compounds (Srivastava et al., 1977).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[4-[(4,5-dimethyl-1,3-thiazol-2-yl)carbamoyl]-1,3-oxazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O4S/c1-6-4-9(19-23-6)11(20)17-13-16-10(5-22-13)12(21)18-14-15-7(2)8(3)24-14/h4-5H,1-3H3,(H,15,18,21)(H,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITDJQYBBERJDGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2=NC(=CO2)C(=O)NC3=NC(=C(S3)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-((4,5-dimethylthiazol-2-yl)carbamoyl)oxazol-2-yl)-5-methylisoxazole-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-chloro-N-{4-[(phenylsulfanyl)methyl]phenyl}benzenecarboxamide](/img/structure/B2893122.png)
![4-(2-Furyl)-5-[2-(4-methoxyphenyl)diazenyl]-2-pyrimidinamine](/img/structure/B2893123.png)

![tert-butyl (3S)-3-{[(tert-butoxy)carbonyl]amino}-3-cyanopropanoate](/img/structure/B2893125.png)


![5-[(3,5-Dimethylpyrazol-1-yl)methyl]-3-methyl-1,2-oxazole](/img/structure/B2893132.png)
![2-(benzo[d]isoxazol-3-yl)-N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide](/img/structure/B2893134.png)

![[2-[(E)-2-cyano-3-(2-methoxy-4-nitroanilino)-3-oxoprop-1-enyl]phenyl] naphthalene-1-carboxylate](/img/structure/B2893138.png)

